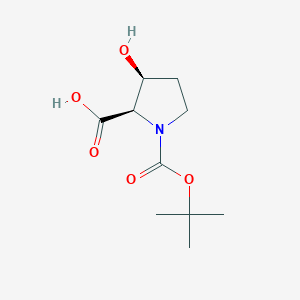

Boc-cis-3-hydroxy-D-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-cis-3-hydroxy-D-proline is a compound with the molecular formula C10H17NO5 and a molecular weight of 231.3 . It is used for research purposes .

Synthesis Analysis

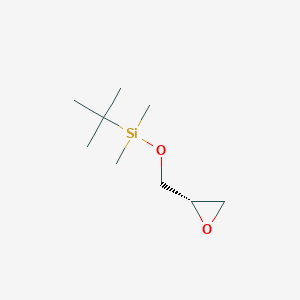

The synthesis of cis-3-hydroxy-L-proline, which is similar to Boc-cis-3-hydroxy-D-proline, has been achieved starting from β-alanine using Sharpless asymmetric epoxidation as a key step in the synthesis . The synthetic route was started with the readily available and inexpensive β-alanine . Another synthesis method involves the reduction of the N-protected methylester with lithium aluminium hydride in ether, providing the alcohol in quantitative yield .Molecular Structure Analysis

The molecular structure of Boc-cis-3-hydroxy-D-proline consists of a five-membered ring with a hydroxyl group and a carboxyl group attached to it . The compound also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines .Chemical Reactions Analysis

The synthesis of cis-3-hydroxy-L-proline involves several chemical reactions, including the Sharpless asymmetric epoxidation of a suitable allylic alcohol . The allylic alcohol can be derived from β-alanine by straightforward synthetic manipulations .Physical And Chemical Properties Analysis

Boc-cis-3-hydroxy-D-proline is a solid compound with a density of 1.132 g/cm3 at 25°C . Its melting point is between 101-103°C . The compound has a logP value of 0.37920, indicating its lipophilicity .Applications De Recherche Scientifique

Production of Key Chiral Intermediates

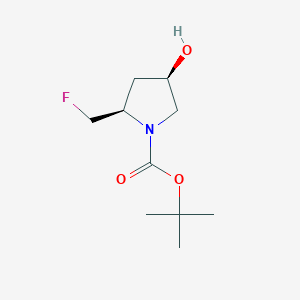

Boc-cis-3-hydroxy-D-proline is used in the production of key chiral intermediates. For instance, d-proline and N-boc-5-hydroxy-l-proline, which are key chiral intermediates in the production of eletriptan and saxagliptin, respectively .

Enantioselective Production of D-Proline

An efficient proline racemase–proline dehydrogenase cascade was developed for the enantioselective production of d-proline . This process includes the racemization of l-proline to dl-proline and the enantioselective dehydrogenation of l-proline in DL-proline .

Synthesis of Biologically Important Macrocyclic Dilactones

Boc-cis-3-hydroxy-D-proline can be used as a starting material in the synthesis of biologically important macrocyclic dilactones .

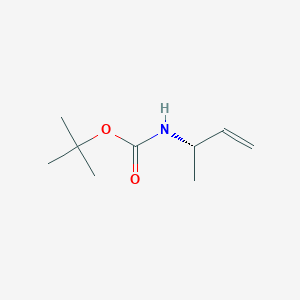

N-Boc Protection of Amines

A catalyst-free, efficient and green protocol has been developed for the chemoselective N-Boc protection of amines . This method uses glycerol as a solvent at room temperature .

Synthesis of N-Nitroso Compounds

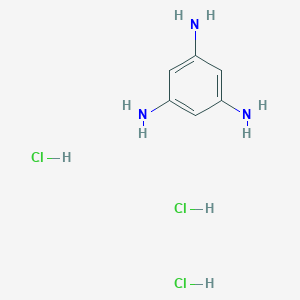

Boc-cis-3-hydroxy-D-proline can be used in the synthesis of various N-nitroso compounds from secondary amines . This method uses tert-butyl nitrite (TBN) under solvent-free conditions .

Production of DNA Mimicking Pyrrolidine Peptide Nucleic Acid (PNA) Analog

Boc-cis-3-hydroxy-D-proline can be used as a starting material in the synthesis of DNA mimicking pyrrolidine peptide nucleic acid (PNA) analog .

Safety and Hazards

Boc-cis-3-hydroxy-D-proline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment, including protective gloves, clothing, and eye/face protection, is advised .

Mécanisme D'action

Target of Action

Boc-cis-3-hydroxy-D-proline, also known as (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.

Mode of Action

The compound acts as a linker, connecting the antibody or PROTAC to the drug molecule . This allows the drug to be delivered directly to the target cells, reducing side effects and improving efficacy. The exact interaction with its targets will depend on the specific ADC or PROTAC it is part of.

Biochemical Pathways

Boc-cis-3-hydroxy-D-proline is a derivative of hydroxyproline, an amino acid that is highly abundant in collagen . Hydroxyproline and its derivatives play important roles in various biochemical pathways, including the post-translational hydroxylation of proteins, primarily collagen . They can scavenge reactive oxygen species and have both structural and physiological significance in animals .

Propriétés

IUPAC Name |

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186132-80-9 |

Source

|

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)

![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)